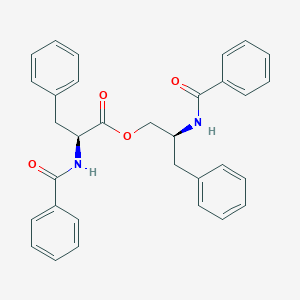

(2-Benzamido-3-phenylpropyl) 2-benzamido-3-phenylpropanoate

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2-benzamido-3-phenylpropyl) 2-benzamido-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N2O4/c35-30(26-17-9-3-10-18-26)33-28(21-24-13-5-1-6-14-24)23-38-32(37)29(22-25-15-7-2-8-16-25)34-31(36)27-19-11-4-12-20-27/h1-20,28-29H,21-23H2,(H,33,35)(H,34,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVULDJMCSSACEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(COC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80979841 | |

| Record name | N-[1-(2-{[Hydroxy(phenyl)methylidene]amino}-3-phenylpropoxy)-1-oxo-3-phenylpropan-2-yl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63631-36-7 | |

| Record name | Asperphenamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[1-(2-{[Hydroxy(phenyl)methylidene]amino}-3-phenylpropoxy)-1-oxo-3-phenylpropan-2-yl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Discovery of Asperphenamate

Initial Isolation and Early Identification

Asperphenamate was first reported in 1977 following its isolation from the fungus Aspergillus flavipes. nih.govbioaustralis.comresearchgate.net Structurally, it is a carboxylic ester, the result of the formal condensation of the carboxy group of N-benzoyl-L-phenylalanine with the hydroxyl group of N-benzoyl-L-phenylalaninol. ebi.ac.uk The biosynthesis of asperphenamate was later described in the filamentous fungus Penicillium brevicompactum. nih.govrsc.org This process involves a two-module nonribosomal peptide synthetase (NRPS) system. nih.govrsc.org The first module, ApmA, is responsible for the amide bond catalysis between phenylalanine and benzoic acid, followed by a reduction to create N-benzoylphenylalaninol. nih.govfrontiersin.org The second module, ApmB, uses the same substrates to produce N-benzoylphenylalanine and catalyzes the final ester bond formation between the two intermediates to yield asperphenamate. nih.govfrontiersin.org

Natural Occurrence and Producer Organisms

Initially discovered in Aspergillus flavus, asperphenamate has since been identified in a wide array of fungal species and is also associated with endophytic fungi found in various plants. nih.govbioaustralis.com

Asperphenamate is a known metabolite produced by numerous species within the fungal genera Aspergillus and Penicillium. nih.govresearchgate.net Research has confirmed its production by several species in the Penicillium section Brevicompacta. oup.com For instance, Penicillium astrolabium has been identified as a prolific producer of asperphenamate and its analogs. nih.govdtu.dk

Detailed studies have identified several specific fungal species as producers of this compound.

| Producer Organism | Genus | Research Findings |

| Aspergillus flavipes | Aspergillus | The original source from which asperphenamate was first isolated in 1977. nih.govresearchgate.net |

| Penicillium astrolabium | Penicillium | A significant producer of asperphenamate and various natural analogs. nih.govdtu.dk |

| Penicillium brevicompactum | Penicillium | The organism in which the two-module NRPS biosynthetic pathway for asperphenamate was first described. nih.govrsc.org |

| Penicillium spathulatum | Penicillium | Confirmed to produce asperphenamate among other extrolites. oup.comnih.gov |

| Penicillium buchwaldii | Penicillium | A species that produces asperphenamate. oup.com |

| Penicillium olsonii | Penicillium | Listed as a producer species. nih.govoup.com |

| Penicillium bialowiezense | Penicillium | Listed as a producer species. nih.govoup.com |

| Penicillium tularense | Penicillium | A member of section Brevicompacta known to produce the compound. oup.com |

| Penicillium neocrassum | Penicillium | A member of section Brevicompacta known to produce the compound. oup.com |

The isolation of asperphenamate in trace amounts from a number of unrelated plant species has led to the strong suggestion that endophytic fungi, rather than the plants themselves, are the actual producers. nih.govdtu.dk Endophytic fungi reside within plant tissues without causing apparent disease and are known sources of a diverse array of secondary metabolites. The presence of asperphenamate in plants is often attributed to these symbiotic or commensal microorganisms. ebi.ac.uk For example, chemical investigation of the mangrove endophytic fungus Aspergillus sp. GXNU-A1, isolated from the leaves of Acanthus ilicifolius L., led to the discovery of various metabolites. nih.gov This association highlights the role of endophytic fungi as the likely biosynthetic source of asperphenamate found in plant-derived samples. nih.govebi.ac.uk

Biosynthetic Pathways and Enzymatic Mechanisms of Asperphenamate

Elucidation of the Nonribosomal Peptide Synthetase (NRPS) System

Unlike the typical bacterial NRPS systems that often utilize a thioesterase domain for product release and cyclization or hydrolysis, the fungal mechanism for forming the intermolecular ester bond in asperphenamate involves the coordinated action of ApmA and ApmB. ebi.ac.uknih.govrsc.org

Role of ApmA Module in Amide Bond Formation and Reductase Activity

The ApmA module plays a crucial role in the initial steps of asperphenamate biosynthesis. ApmA is responsible for catalyzing the formation of an amide bond between phenylalanine and benzoic acid. nih.govnih.govresearchgate.net Following this amide bond formation, ApmA, which contains a reductase (R) domain, catalyzes the reduction of the carboxyl group of the N-benzoylphenylalanine intermediate to an alcohol, yielding N-benzoylphenylalaninol. nih.govnih.govrsc.orgrsc.orgresearchgate.net Experimental evidence, including feeding studies with chemically synthesized intermediates, supports ApmA's function as an N-benzoylphenylalaninol synthetase. nih.gov

Function of ApmB Module in N-benzoylphenylalanine and Ester Bond Formation

The ApmB module is involved in the synthesis of the second asperphenamate precursor, N-benzoylphenylalanine, and the subsequent formation of the ester bond that links the two subunits. nih.govfrontiersin.orgnih.gov ApmB activates the same substrates, phenylalanine and benzoic acid, to produce N-benzoylphenylalanine. nih.gov Crucially, ApmB has been shown to not only catalyze the intermolecular ester bond formation between N-benzoylphenylalanine and N-benzoylphenylalaninol but also to accept the linear dipeptidyl precursor into the NRPS chain for this esterification and final product release. nih.govrsc.org This mechanism represents a novel approach for amino acid ester synthesis catalyzed by a two-module fungal NRPS system. nih.govrsc.org

Proposed Biosynthetic Pathway Steps Catalyzed by ApmA and ApmB

| Enzyme | Substrates Involved | Catalyzed Reaction(s) | Intermediate/Product Formed |

| ApmA | Phenylalanine, Benzoic acid | Amide bond formation, Reduction | N-benzoylphenylalaninol |

| ApmB | Phenylalanine, Benzoic acid | N-benzoylphenylalanine formation, Intermolecular ester bond formation, Product release | N-benzoylphenylalanine, Asperphenamate |

Substrate Plasticity and Analog Generation within NRPS

The asperphenamate NRPS system exhibits remarkable substrate plasticity, allowing for the incorporation of various amino acids and benzoic acid analogs, leading to the generation of novel asperphenamate analogs. nih.govresearchgate.netresearchgate.net This flexibility is an extraordinary characteristic of this fungal NRPS system. nih.govresearchgate.netresearchgate.net

Amino Acid Incorporation and Exchange

Studies involving growth on media supplemented with different proteogenic and non-proteogenic amino acids have demonstrated the ability of the NRPS system to incorporate these alternative substrates. nih.govfrontiersin.orgresearchgate.netfrontiersin.org This leads to the biosynthesis of asperphenamate analogs with single or double amino acid exchanges within the asperphenamate backbone. nih.govresearchgate.net For instance, the incorporation of tyrosine instead of phenylalanine results in asperphenamate Y. researchgate.net

Benzoic Acid Exchange for Nicotinic Acid

Beyond amino acid exchange, the asperphenamate NRPS system has also been shown to accommodate the exchange of benzoic acid for nicotinic acid. nih.govresearchgate.net This substitution results in the production of asperphenidine analogs. nih.govresearchgate.net The observation of benzoic acid exchange for nicotinic acid from a natural source was reported for the first time in the context of asperphenamate biosynthesis in Penicillium astrolabium. nih.govresearchgate.net

Examples of Substrate Exchange and Resulting Analogs

| Original Substrate | Exchanged Substrate | Resulting Analog Type | Example Analog |

| Phenylalanine | Tyrosine | Amino acid exchange | Asperphenamate Y |

| Benzoic acid | Nicotinic acid | Benzoic acid exchange | Asperphenidine F1 |

Temporal Regulation of Asperphenamate Biosynthesis in Fungal Cultures

The production of asperphenamate in fungal cultures is subject to temporal regulation. In Penicillium brevicompactum, the synthesis of asperphenamate, along with other metabolites like brevianamide (B1173143) A and ergosterol, was observed to occur after the development of aerial mycelium. ebi.ac.uk When grown submerged or between layers of dialysis membrane which prevented aerial growth, asperphenamate synthesis did not occur. ebi.ac.uk This suggests a link between fungal morphology, specifically the development of aerial structures, and the activation of the asperphenamate biosynthetic pathway. ebi.ac.uk

Metabolic Precursors and Biosynthetic Intermediates

The biosynthesis of asperphenamate, primarily studied in filamentous fungi such as Aspergillus nidulans and Penicillium brevicompactum, proceeds from key metabolic precursors through a series of enzymatic steps. The principal building blocks identified are L-phenylalanine and anthranilic acid. guidetopharmacology.orgmpg.debmrb.iouni.lufishersci.co.ukepa.govuni.luneobioscience.com

The initial stages of asperphenamate biosynthesis involve a nonribosomal peptide synthetase (NRPS) system. In P. brevicompactum, a two-module NRPS system, ApmA and ApmB, has been described. ApmA is responsible for catalyzing the formation of an amide bond between phenylalanine and benzoic acid, followed by reduction to yield N-benzoylphenylalaninol. nih.govfrontiersin.orgresearchgate.net ApmB utilizes the same substrates (phenylalanine and benzoic acid) to produce N-benzoylphenylalanine and subsequently catalyzes the ester bond formation between N-benzoylphenylalanine and N-benzoylphenylalaninol to release asperphenamate. nih.govfrontiersin.orgresearchgate.net

In Aspergillus nidulans, the biosynthesis is governed by the apn gene cluster, involving the enzymes ApnA (NRPS), ApnC (P450), and ApnD (methyltransferase). guidetopharmacology.orgmpg.deuni.lu ApnA activates L-phenylalanine and anthranilic acid, facilitating their condensation and cyclization. mpg.deepa.gov Subsequent enzymatic modifications by ApnC, a cytochrome P450 monooxygenase, and ApnD, a methyltransferase, lead to the formation of asperphenamate. mpg.deepa.gov While the precise structures of all enzyme-bound intermediates during the NRPS process are complex and not explicitly detailed as discrete isolatable compounds in the provided texts, the pathway involves the activation and coupling of the precursor molecules.

Based on the enzymatic steps described, key metabolic precursors and identifiable intermediates involved in asperphenamate biosynthesis include:

| Compound Name | Role in Biosynthesis |

| L-phenylalanine | Primary Precursor |

| Anthranilic acid | Primary Precursor |

| Benzoic acid | Precursor (in P. brevicompactum) nih.govfrontiersin.orgresearchgate.net |

| N-benzoylphenylalanine | Intermediate (in P. brevicompactum) nih.govfrontiersin.orgresearchgate.net |

| N-benzoylphenylalaninol | Intermediate (in P. brevicompactum) nih.govfrontiersin.orgresearchgate.net |

Research findings highlight the role of specific enzymes in transforming the precursors into the final product. The NRPS enzymes are crucial for the initial activation and coupling of the amino acid and the aromatic acid. bmrb.iofishersci.co.uk Subsequent tailoring enzymes like the P450 and methyltransferase perform modifications necessary to yield asperphenamate. mpg.deepa.gov The flexibility of the NRPS system in incorporating different amino acids and benzoic acid analogs has also been observed, suggesting the potential for generating novel asperphenamate analogs through precursor-directed biosynthesis. frontiersin.orgresearchgate.net

Chemical Synthesis and Derivatization Strategies for Asperphenamate and Analogs

Synthetic Methodologies for Asperphenamate

The total chemical synthesis of Asperphenamate is not a singular, universally defined process but can be accomplished by preparing the two constituent fragments followed by their condensation. A concise, two-step synthetic route has been reported for the production of Asperphenamate. nih.gov The general strategy involves the following key transformations:

Preparation of N-benzoyl-L-phenylalanine: This precursor is typically synthesized from L-phenylalanine. A common method is the Schotten-Baumann reaction, where L-phenylalanine is treated with benzoyl chloride under basic conditions. The amino group of phenylalanine attacks the electrophilic carbonyl carbon of benzoyl chloride, resulting in the formation of the N-benzoyl amide bond after neutralization.

Preparation of N-benzoyl-L-phenylalaninol: The second precursor is N-benzoyl-L-phenylalaninol, a phenylalaninol derivative. nih.gov It is formally the result of the condensation between benzoic acid and L-phenylalaninol. nih.gov This fragment provides the alcohol moiety for the final esterification step.

Esterification: The final and key step is the coupling of N-benzoyl-L-phenylalanine (the acid component) with N-benzoyl-L-phenylalaninol (the alcohol component) to form the ester bond. This esterification can be achieved using standard coupling reagents common in peptide and ester synthesis, which facilitate the removal of water and promote the reaction.

This multi-step approach allows for the controlled and systematic construction of the Asperphenamate molecule from commercially available starting materials.

Design and Synthesis of Asperphenamate Derivatives

The modification of the Asperphenamate scaffold is a key area of research, driven by the goal of enhancing its molecular properties.

The primary motivations behind the rational design of Asperphenamate derivatives are to improve its physicochemical and biological properties. Key goals include enhancing its poor aqueous solubility and improving its antitumor activity. nih.gov By systematically altering specific regions of the molecule, researchers aim to optimize its potential as a therapeutic lead compound.

To address the low aqueous solubility of the natural product, several specific chemical strategies have been employed. nih.gov These modifications are designed to alter the molecule's polarity and crystal packing energy. The main strategies include:

Introducing Hydrophilic Groups: A key approach involves the introduction of a polar hydroxyl (-OH) group onto the A-phenyl ring (one of the terminal phenyl groups). nih.gov This increases the molecule's ability to form hydrogen bonds with water, thereby enhancing its solubility.

Disrupting Molecular Planarity: Another successful strategy is to disrupt the planarity of the molecule. nih.gov By introducing substituents that force the molecule out of a flat conformation, the intermolecular forces in the solid state are weakened, which can lead to improved solubility.

A diverse library of novel Asperphenamate analogs has been generated through targeted chemical modifications. These efforts have led to the discovery of derivatives with significantly altered properties. researchgate.net

One major approach involves replacing the A-phenyl group with various aromatic heterocycles. researchgate.net Another successful modification is the substitution of the acyl group with a sulfonyl group, leading to a new class of sulfonamide-containing analogs. researchgate.net

In an effort to improve solubility and activity, three series of derivatives were synthesized based on rational design principles. nih.gov These included simplifying the molecular skeleton, introducing a hydroxyl group, and disrupting molecular planarity. nih.gov Notably, most derivatives in the latter two series showed significant growth inhibitory activity, with the analog designated IM23b exhibiting potency approximately 1.5-fold greater than cisplatin (B142131) in human breast cancer MCF-7 cells. nih.gov

The table below summarizes some of the key strategies used to generate novel Asperphenamate analogs.

| Modification Strategy | Targeted Molecular Region | Rationale | Example Outcome | Reference |

| Heterocycle Introduction | A-phenyl group | Explore new interactions, alter electronics | Series of heterocyclic derivatives created | researchgate.net |

| Sulfonyl Substitution | Acyl group | Create sulfonamide analogs, alter H-bonding | A tosyl derivative showed potent anticancer activity | researchgate.net |

| Hydroxylation | A-phenyl ring | Increase polarity and aqueous solubility | Derivatives with significantly increased solubility | nih.gov |

| Disruption of Planarity | Overall molecular structure | Weaken crystal packing, improve solubility | Analog IM23b with enhanced potency | nih.gov |

| Amino Acid Exchange | Phenylalanine moieties | Biosynthetic engineering | Generation of 22 novel analogs via precursor feeding | nih.gov |

These synthetic and biosynthetic efforts highlight the chemical tractability of the Asperphenamate scaffold and the potential for generating novel compounds with improved characteristics.

Structural Elucidation and Advanced Analytical Methodologies

High-Resolution Mass Spectrometry (HRMS/MS) for Characterization of Asperphenamate and Analogs

High-Resolution Mass Spectrometry (HRMS/MS) is a cornerstone technique for the characterization of asperphenamate and its analogs. This method provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of compounds even in complex mixtures. nih.gov

In studies of Penicillium astrolabium, Ultra-High Performance Liquid Chromatography coupled with Diode Array Detection and Quadrupole Time-of-Flight HRMS/MS (UHPLC-DAD-QTOF-HRMS/MS) has been instrumental in identifying known and novel asperphenamate analogs. nih.gov Analysis in positive ion mode reveals a distinct signal for asperphenamate at an m/z of 507.2289, corresponding to the protonated molecule [M+H]⁺. purechemistry.org The calculated molecular formula from this accurate mass is C₃₂H₃₀N₂O₄. nih.gov

Tandem mass spectrometry (MS/MS) provides deeper structural insights through characteristic fragmentation patterns. For asperphenamate and its related analogs, two major fragment ions are consistently observed at m/z 256.1334 and m/z 238.1230. nih.gov These fragments correspond to the initial cleavage of the ester bond, resulting in the N-benzoylphenylalaninol protonated ion ([C₁₆H₁₈NO₂]⁺), which is followed by a subsequent loss of a water molecule ([C₁₆H₁₆NO]⁺). nih.gov A less intense fragment at m/z 105.0335, representing the benzoyl cation [C₇H₅O]⁺, is also a characteristic feature. nih.gov

This fragmentation signature is a powerful tool for identifying new analogs where one or both of the amino acid moieties are substituted. For example, the identification of a tyrosine analog is supported by an observed m/z of 523.2227, while a tryptophan analog is detected at m/z 546.2387. frontiersin.org Similarly, analogs incorporating pyridinecarboxylic acid instead of benzoic acid show a mass increase of one dalton in fragments containing this moiety. frontiersin.org Researchers have successfully used this mass spectrometry-guided approach to discover and design a multitude of novel asperphenamate analogs by supplementing fungal growth media with various amino acids. nih.govnih.gov

| Observed m/z | Tentative Formula | Description | Reference |

|---|---|---|---|

| 507.2279 | C₃₂H₃₁N₂O₄⁺ | Protonated molecule | nih.gov |

| 256.1332 | C₁₆H₁₈NO₂⁺ | N-benzoylphenylalaninol moiety | nih.govstackexchange.com |

| 238.1226 | C₁₆H₁₆NO⁺ | N-benzoylphenylalaninol moiety after water loss | nih.govstackexchange.com |

| 224.1069 | C₁₅H₁₄NO⁺ | Fragment from N-benzoylphenylalanine moiety | stackexchange.com |

| 105.0335 | C₇H₅O⁺ | Benzoyl cation | nih.govstackexchange.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Confirmation

The structural confirmation of novel asperphenamate analogs isolated from fungal cultures relies heavily on NMR analysis. For instance, after isolating a new analog, its structure is elucidated by comparing its NMR spectra with those of the known asperphenamate structure. nih.gov The ¹H NMR spectrum of asperphenamate shows characteristic signals in the aromatic region for the phenyl rings and in the aliphatic region for the amino acid backbones. nih.gov

In one study, the structure of an analog where a benzoic acid moiety was replaced by nicotinic acid was confirmed by NMR. The proton NMR spectrum showed significant downfield shifts for the protons on the pyridine (B92270) ring compared to the benzene (B151609) ring protons of asperphenamate. Specifically, signals at δH 7.70 (H-3), 7.39 (H-4), and 7.50 (H-5) in asperphenamate were replaced by signals at δH 7.94, 8.72, and 8.87 in the nicotinic acid analog, which is consistent with published data for this moiety. nih.gov

The structure of key biosynthetic intermediates, such as N-benzoylphenylalaninol, has also been confirmed through NMR and MS analysis before their use in feeding studies to verify biosynthetic pathways. researchgate.net Complete assignment of proton and carbon signals is achieved through a combination of 1D and 2D NMR techniques, providing unambiguous evidence for the proposed structures of both asperphenamate and its derivatives. nih.gov

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) | Reference |

|---|---|---|---|

| C-9 | 171.1 | - | nih.gov |

| C-8 | 54.4 | 5.15 (ddd, 8.6, 7.5, 4.3) | nih.gov |

| C-7 | 38.0 | 3.22 (dd, 13.9, 4.4) / 3.16 (dd, 13.9, 8.6) | nih.gov |

| C-9' | 65.6 | 4.43 (dd, 11.2, 3.4) / 4.33 (dd, 11.2, 7.3) | nih.gov |

| C-8' | 53.6 | 4.63 (m) | nih.gov |

| C-7' | 36.5 | 2.99 (dd, 13.6, 5.2) / 2.93 (dd, 13.6, 8.8) | nih.gov |

Electronic Circular Dichroism (ECD) for Chiral Structure Elucidation

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. chemrxiv.org This makes it a powerful method for determining the absolute configuration of stereocenters within a molecule. frontiersin.orgstackexchange.com The ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms, and by comparing experimentally measured spectra to those predicted by quantum-mechanical calculations, the absolute stereochemistry of a compound can be confidently assigned. chemrxiv.org

Asperphenamate contains two chiral centers, one in the N-benzoylphenylalanine unit and one in the N-benzoylphenylalaninol unit. The determination of the absolute configuration at these centers is critical. While ECD is an ideal technique for this purpose, a review of the scientific literature did not yield specific studies where ECD was applied to determine the chiral structure of asperphenamate or its analogs. The absolute configuration of naturally occurring asperphenamate is often presumed based on the L-phenylalanine precursor used in its biosynthesis. nih.gov

LC-MS Based Chemical Profiling and Dereplication

Liquid Chromatography-Mass Spectrometry (LC-MS) is a fundamental tool for the chemical profiling of microbial extracts to discover natural products like asperphenamate. This approach allows for the rapid identification of known compounds in a complex mixture, a process known as dereplication, thereby focusing research efforts on potentially new molecules.

In the investigation of fungi such as Penicillium astrolabium and Aspergillus flavipes, UHPLC-HRMS/MS is used to generate a chemical profile of the secondary metabolites produced under various culture conditions. nih.gov By creating extracted ion chromatograms (EICs) for the characteristic fragment ions of the asperphenamate scaffold (m/z 256.1334 and 238.1230), researchers can quickly screen extracts for the presence of the parent compound and any related analogs. nih.gov

This dereplication strategy involves comparing the retention times and HRMS/MS spectra of detected peaks against in-house or commercial databases of known natural products. nih.gov This rapid identification prevents the time-consuming re-isolation of known compounds. Furthermore, this profiling technique is essential for biosynthetic studies, such as amino acid feeding experiments, where it is used to track the incorporation of labeled precursors and the generation of novel, designed analogs of asperphenamate. nih.gov The combination of chromatographic separation with high-resolution mass analysis provides a comprehensive snapshot of the chemical diversity within a biological sample, accelerating the discovery of new bioactive compounds.

Molecular Mechanism of Action Studies in Vitro and in Silico

Enzyme Inhibition Investigations

Enzyme inhibition studies have identified several potential targets for Asperphenamate, including cathepsins and alpha-glucosidase. caymanchem.comebi.ac.ukimpurity.commegazyme.com.cnunc.edunih.gov

Cathepsin Inhibition Studies (e.g., Cathepsin L, Cathepsin S)

Asperphenamate has demonstrated inhibitory effects against cathepsin L and, to a lesser extent, cathepsin S. medchemexpress.comtargetmol.cominvivochem.commegazyme.com.cn Studies have shown that Asperphenamate inhibits cathepsin L. medchemexpress.cominvivochem.commegazyme.com.cn While it also displays inhibitory ability against cathepsin S, this effect is described as weak. medchemexpress.cominvivochem.com Some synthetic derivatives of Asperphenamate have been explored for their cathepsin inhibitory activity, with certain analogs showing potent inhibition against cathepsin L and cathepsin S. medchemexpress.comnih.gov For instance, one analog, ASPER-29, was reported as a dual cathepsin L and S inhibitor with IC50 values of 6.03 μM and 5.02 μM, respectively. medchemexpress.com Another derivative showed stronger potency against cathepsin S (IC50 of 13.12 ± 0.29 μM) compared to cathepsin L. nih.gov

Alpha-Glucosidase Inhibitory Mechanisms

Asperphenamate has been identified as an alpha-glucosidase inhibitor. caymanchem.comebi.ac.ukimpurity.comnih.govlabmix24.com Isolated from Penicillium spathulatum, Asperphenamate demonstrated concentration-dependent inhibition of yeast alpha-glucosidase with an IC50 value of 8.3 µM. ebi.ac.uknih.gov

Cellular Pathway Modulation: Autophagy Induction

Asperphenamate has been shown to induce autophagy. bioaustralis.commedchemexpress.comtargetmol.cominvivochem.commegazyme.com.cnmedchemexpress.comresearchgate.netnih.govnih.gov This induction of autophagy is suggested as a mechanism by which Asperphenamate inhibits cancer cell proliferation. medchemexpress.comtargetmol.cominvivochem.comnih.gov Research on Asperphenamate derivatives has further explored the link between these compounds and autophagy. A synthesized derivative, N-Benzoyl-O-(N'-(1-benzyloxycarbonyl-4-piperidiylcarbonyl)-D-phenylalanyl)-D-phenylalaninol (BBP), was found to induce autophagic cell death in MCF-7 breast cancer cells. bioaustralis.comnih.gov This process was shown to be modulated by a JNK-dependent Atg4 upregulation involving reactive oxygen species (ROS) production. bioaustralis.comnih.gov Another derivative was also found to induce cell death through autophagy rather than apoptosis or cell cycle arrest in cancer cell lines, including MCF-7, HeLa, and BEL-7402 cells. nih.gov

Theoretical and Computational Approaches for Molecular Interactions and Target Identification

Computational methods, such as molecular docking and pharmacophore strategies, have been employed to understand the molecular interactions of Asperphenamate and predict its potential targets. ebi.ac.ukbioaustralis.comimpurity.comunc.edunih.govnih.govnih.govdaneshyari.comnih.govmdpi.comresearchgate.netacs.orgbonviewpress.com

Molecular Docking Simulations for Ligand-Protein Binding

Molecular docking simulations have been utilized to study the binding of Asperphenamate and its derivatives to target proteins, including cathepsins and alpha-glucosidase. ebi.ac.ukbioaustralis.comimpurity.comunc.edunih.govnih.govdaneshyari.comnih.govmdpi.comresearchgate.netbonviewpress.com These simulations predict the preferred orientation and binding affinity of the ligand within the protein's active site. Docking studies have predicted that Asperphenamate and certain derivatives bind to yeast and mammalian alpha-glucosidases. ebi.ac.uknih.gov Molecular simulation results have also supported the experimental findings regarding Asperphenamate's inhibition of cathepsin L, suggesting specific interaction modes within the binding pocket. nih.govdaneshyari.comnih.gov Molecular dynamics simulations have further validated the stability of the interaction between Asperphenamate derivatives and cathepsins in the binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between the structural properties of compounds and their biological activities. This allows for the prediction of the activity of new compounds based on their molecular descriptors.

Asperphenamate and its derivatives have been subjects of QSAR studies in the context of their biological activities, such as anticancer effects and inhibition of specific enzymes like cathepsins and SIRT2. nih.govbenthamdirect.com For instance, QSAR analysis has been employed in the discovery of potent natural-product-derived SIRT2 inhibitors, where a targeted QSAR model combining molecular descriptors with a structure-based pharmacophore was developed to explain the bioactivity variation of structurally diverse SIRT2 inhibitors. This approach identified Asperphenamate as an active SIRT2 inhibitor with activity in the low micromolar range. benthamdirect.com

In another study focusing on antidiabetic drug molecules from Penicillium species, QSAR analysis was performed on twenty-two drug-like fungal compounds, including Asperphenamate, targeting Thioredoxin-Interacting Protein (TXNIP). nih.gov Asperphenamate showed the highest value (81.76) for the apol descriptor among the tested compounds in one analysis cluster. nih.gov

QSAR studies on Asperphenamate-type cathepsin inhibitors have also been conducted to develop accurate structure-activity relationships. nih.gov These studies sometimes involve analyzing novel analogs with different moieties to understand how structural changes influence inhibitory activity. nih.gov

Molecular Dynamics Simulations for Binding Stability Analysis

Molecular Dynamics (MD) simulations are computational methods used to simulate the physical movements of atoms and molecules over time. In the context of drug discovery and understanding molecular mechanisms, MD simulations are valuable for analyzing the stability of protein-ligand complexes and the dynamics of their interactions.

MD simulations have been utilized in studies involving Asperphenamate, particularly to assess the stability of its binding to target proteins. For example, in the study investigating antidiabetic fungal metabolites targeting TXNIP, MD simulations were performed on selected complexes, including the complex of TXNIP with Asperphenamate, to evaluate their stability over a simulation period of 80 ns. nih.gov While Asperphenamate's complex with TXNIP was one of those selected for simulation based on docking results, another compound, Pinazaphilone B, showed a more stable conformation throughout the simulation. nih.govresearchgate.net

MD simulations have also been applied to study the interaction of Asperphenamate derivatives with enzymes like cathepsins. nih.gov Molecular simulation, including MD, revealed that a specific 4-pyridyl derivative of Asperphenamate with high cathepsin inhibitory activity maintained a stable interaction in the binding site, validating molecular docking results. nih.gov This highlights the use of MD simulations in confirming and providing dynamic insights into the binding modes suggested by docking studies.

Furthermore, molecular dynamics simulations have been used in studies related to the biosynthesis of Asperphenamate, specifically concerning the flexibility and catalytic mechanism of nonribosomal peptide synthetases (NRPS) involved in its formation. researchgate.net

Quantum-Chemical Studies on Electronic Structure and Reactivity

Quantum-chemical studies, based on the principles of quantum mechanics, provide detailed insights into the electronic structure, properties, and reactivity of molecules. These studies can help understand how the distribution of electrons within a molecule influences its behavior and interactions.

While direct quantum-chemical studies focused solely on the electronic structure and reactivity of Asperphenamate itself are not extensively detailed in the provided search results, related research on the electronic structure and reactivity of other compounds in the context of QSAR and biological activity provides a relevant framework. For instance, a quantum-chemical study investigating the relationships between electronic structure and anti-proliferative activity of quinoxaline (B1680401) derivatives on HeLa cells employed the Klopman-Peradejordi-Gómez (KPG) method for QSAR analysis. sciencepublishinggroup.comresearchgate.net This study found that the variation in activity depended on the values of local atomic reactivity indices, suggesting that the process was influenced by charge and orbital control. sciencepublishinggroup.comresearchgate.net

Structure Activity Relationship Sar Studies of Asperphenamate and Its Analogs

Correlation of Natural Analog Variations with Molecular Interactions

Natural variations of asperphenamate have been identified, primarily from fungal sources. frontiersin.org These analogs often involve modifications to the amino acid or benzoic acid moieties. For instance, studies on Penicillium astrolabium have revealed analogs with single or double amino acid exchanges, such as the replacement of phenylalanine with tyrosine, leucine, or tryptophan in the N-benzoylphenylalanine moiety. frontiersin.orgresearchgate.net Benzoic acid can also be exchanged for nicotinic acid in some natural analogs. frontiersin.org

While some natural analogs show comparable cytotoxicity to asperphenamate, none have consistently demonstrated improved bioactivity compared to synthetic derivatives in certain studies. frontiersin.org This suggests that specific structural features present in synthetic modifications may be more critical for enhanced activity against certain targets. The flexibility of the nonribosomal peptide synthetase (NRPS) system responsible for asperphenamate biosynthesis in fungi allows for the incorporation of different amino acid building blocks, leading to this natural structural diversity. frontiersin.orgnih.gov

Influence of Synthetic Modifications on Biochemical Activity

Synthetic modifications of the asperphenamate structure have been explored to improve its properties, such as aqueous solubility and antitumor activity. nih.gov These modifications have provided insights into the key structural elements responsible for its biological effects, including its activity as an autophagy inducer and a cathepsin inhibitor. nih.govnih.govnih.gov

Impact of Functional Group Substitutions

Functional group substitutions on the asperphenamate core structure have shown a significant impact on its biochemical activity. For example, replacing the A-phenyl group with various aromatic heterocycles in synthetic derivatives has been shown to play an important role in antiproliferative activity against cancer cell lines. nih.gov Six-membered ring heterocycles demonstrated greater potency compared to five-membered rings in one study. nih.gov

The introduction of a sulfonyl group in the A-ring region has also been shown to make an important contribution to activity. nih.gov For instance, a tosyl derivative exhibited significantly greater potency in certain human cancer cell lines compared to cisplatin (B142131). nih.gov

In the context of cathepsin inhibition, studies on asperphenamate-type inhibitors have investigated the impact of heterocyclic moieties. nih.govacs.org Molecular simulations have indicated that a 4-pyridyl derivative exhibited enhanced cathepsin inhibitory activity, suggesting new interaction modes with the protein target. nih.govacs.org

Effects of Molecular Skeleton and Planarity Alterations

Alterations to the molecular skeleton and planarity of asperphenamate derivatives have also been investigated for their effects on biological activity. Simplifying the molecular skeleton in some synthetic series did not consistently lead to improved growth inhibitory activity. nih.gov

Interactive Data Table: Examples of Synthetic Asperphenamate Modifications and Activity

| Modification Type | Structural Change | Observed Effect on Activity (vs. Asperphenamate) | Reference |

| Functional Group Substitution (A-ring) | Replacement of A-phenyl with aromatic heterocycles | Activity varies with heterocycle type | nih.gov |

| Functional Group Substitution (A-ring) | Introduction of sulfonyl group | Increased potency | nih.gov |

| Functional Group Substitution (B-ring) | Replacement with 4-pyridyl moiety (in analogs) | Enhanced cathepsin inhibition | nih.govacs.org |

| Molecular Skeleton Alteration | Simplification of skeleton | Not consistently improved activity | nih.gov |

| Molecular Planarity Alteration | Disruption of planarity | Showed growth inhibitory activity | nih.gov |

| Functional Group Substitution (A-ring) | Introduction of hydroxyl group to A-phenyl ring | Showed growth inhibitory activity | nih.gov |

Q & A

Q. What are the standard analytical methods for identifying asperphenamate and its analogues in fungal extracts?

Asperphenamate and its analogues are typically identified using a combination of high-resolution liquid chromatography-mass spectrometry (HR-LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy . LC-MS/MS enables tentative identification via fragment ion matching and similarity searching, as demonstrated in studies isolating asperphenamate analogues from Penicillium astrolabium . For unambiguous structural verification, 800 MHz 1D/2D NMR is required to resolve stereochemistry and confirm backbone modifications, such as amino acid substitutions .

Q. How is asperphenamate quantified in complex biological matrices?

Quantification relies on peak area integration of target ions in HRMS data, normalized to an internal standard (e.g., xanthoepocin water loss adduct, m/z 589.0975) to account for matrix effects. Triplicate analyses are recommended to ensure reproducibility, with MS/MS spectra acquired at 20 eV collision energy for consistency .

Q. What in vitro models are used to study asperphenamate’s anticancer activity?

Asperphenamate’s antiproliferative effects are commonly assessed in MCF-7 breast cancer cells , where it induces autophagy via JNK-dependent upregulation of Atg4. Cathepsin L inhibition (IC₅₀ ~1–10 µM) is quantified using fluorogenic substrates, while weak cathepsin S inhibition requires dose-response validation .

Advanced Research Questions

Q. How can NRPS flexibility in asperphenamate biosynthesis be exploited to design novel analogues?

The nonribosomal peptide synthetase (NRPS) system in P. astrolabium exhibits substrate promiscuity. By supplementing growth media with non-canonical amino acids (e.g., para-substituted phenylalanine) or benzoic acid derivatives, researchers have biosynthesized 22 novel asperphenamate analogues. Structural diversity is characterized via HRMS/MS and validated through targeted media supplementation (see Supplementary Table S1 in ).

Q. What methodologies resolve contradictions between MS/MS spectral data and NMR-derived structures?

Discrepancies often arise from isobaric analogues or stereochemical ambiguities. A two-tiered approach is recommended:

Q. How can asperphenamate derivatives be optimized for therapeutic targeting of idiopathic pulmonary fibrosis (IPF)?

Structural optimization focuses on enhancing cathepsin L selectivity over cathepsin S. Sulfonyl and 4-pyridinyl derivatives show promise, with molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (200 ns trajectories) revealing stable interactions with cathepsin L’s active site. In vivo IPF models (bleomycin-induced fibrosis) validate efficacy .

Q. What strategies improve the yield of asperphenamate analogues in fungal cultures?

Yield optimization involves:

- Precursor-directed biosynthesis : Supplementing media with 2–5 mM non-natural amino acids (e.g., L-tyrosine analogs) .

- Co-culture induction : Co-cultivating P. astrolabium with bacterial strains (e.g., Streptomyces spp.) to activate silent biosynthetic gene clusters .

Methodological Best Practices

- Data Validation : Always cross-validate HRMS/MS findings with NMR for novel analogues .

- Biological Replicates : Perform triplicate assays to account for biological variability in antifungal/anticancer studies .

- Nomenclature : Use standardized naming for analogues (e.g., “asperphenamate-Bz-Nic” for nicotinic acid-substituted derivatives) to ensure clarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.